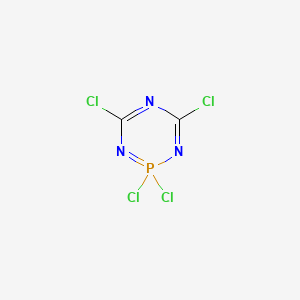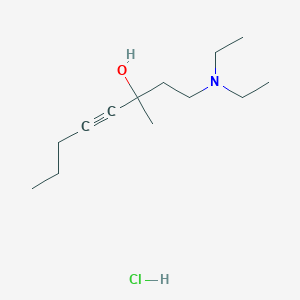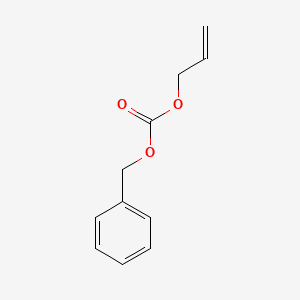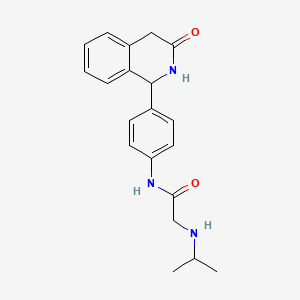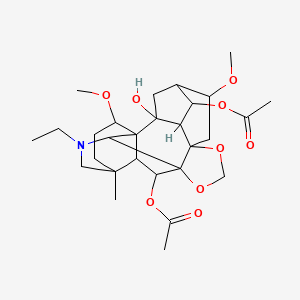
14-Acetyldictyocarpine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Acetyldictyocarpine is a norditerpenoid alkaloid found in certain species of the Delphinium plant. This compound is part of a broader class of diterpenoid alkaloids, which are known for their complex structures and significant biological activities. These alkaloids have been studied for their potential medicinal properties and their role in plant defense mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14-Acetyldictyocarpine typically involves multiple steps, starting from simpler diterpenoid precursors. The process often includes acetylation reactions where an acetyl group is introduced to the molecule. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve extraction from natural sources, such as Delphinium plants, followed by purification processes. Advanced techniques like vacuum liquid chromatography can be used to separate and purify the compound from a mixture of similar alkaloids .
Chemical Reactions Analysis
Types of Reactions: 14-Acetyldictyocarpine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like methoxy or acetoxy groups.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity and synthesis of norditerpenoid alkaloids.
Biology: Research has explored its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: Its unique chemical structure makes it a candidate for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 14-Acetyldictyocarpine involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. By binding to these receptors, the compound can modulate neurotransmission, leading to various physiological effects. The exact pathways and molecular interactions are still under investigation, but its effects on neuromuscular junctions have been well-documented .
Comparison with Similar Compounds
14-Acetyldictyocarpine is part of a family of norditerpenoid alkaloids, which includes compounds like 14-acetylbrowniine and delsoline . Compared to these similar compounds, this compound has unique structural features, such as specific acetylation patterns, that contribute to its distinct biological activities. Its relative abundance and specific interactions with molecular targets also set it apart from other alkaloids in this class.
Conclusion
This compound is a fascinating compound with a complex structure and diverse potential applications. From its synthesis and chemical reactions to its biological activities and industrial uses, this norditerpenoid alkaloid continues to be a subject of significant scientific interest. Further research will undoubtedly uncover more about its unique properties and potential benefits.
Properties
CAS No. |
75659-26-6 |
|---|---|
Molecular Formula |
C28H41NO9 |
Molecular Weight |
535.6 g/mol |
IUPAC Name |
(21-acetyloxy-14-ethyl-2-hydroxy-6,19-dimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-4-yl) acetate |
InChI |
InChI=1S/C28H41NO9/c1-7-29-12-24(4)9-8-18(34-6)27-21(24)22(38-15(3)31)28(23(27)29)26(35-13-36-28)11-17(33-5)16-10-25(27,32)20(26)19(16)37-14(2)30/h16-23,32H,7-13H2,1-6H3 |
InChI Key |
YRFHHBLWWCMRSY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4(C6C7OC(=O)C)O)OC)OCO5)OC(=O)C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



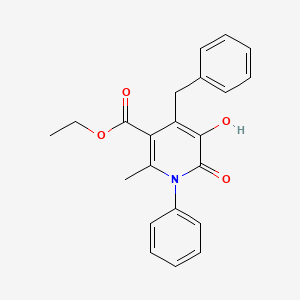
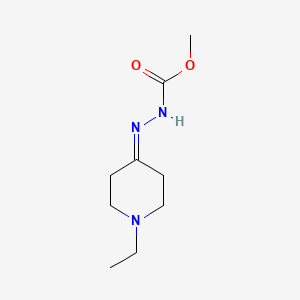
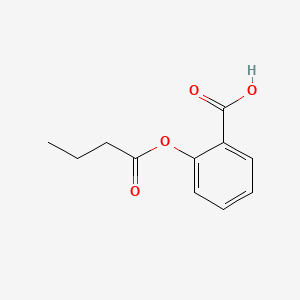
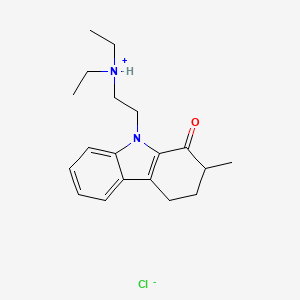


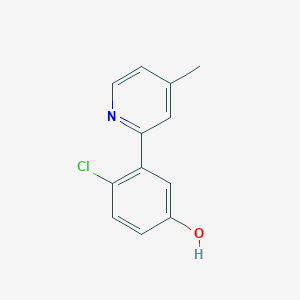
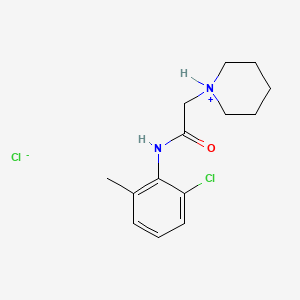
![tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13758713.png)
